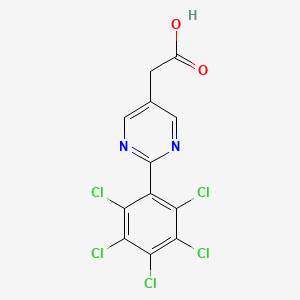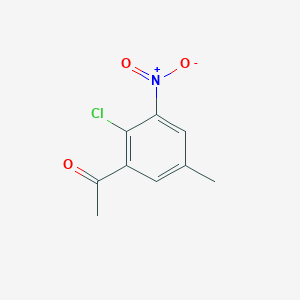
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone typically involves the nitration of 2-chloro-5-methylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the acetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(2-Chloro-5-methyl-3-aminophenyl)ethanone.
Substitution: 1-(2-Methoxy-5-methyl-3-nitrophenyl)ethanone.
Oxidation: 1-(2-Chloro-5-carboxy-3-nitrophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Medicine: Derivatives of this compound may exhibit biological activity and can be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and methyl groups can influence the compound’s reactivity and interaction with molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-5-nitrophenyl)ethanone: Similar structure but lacks the methyl group.
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: Contains a hydroxyl group instead of a hydrogen atom on the phenyl ring.
2-Chloro-4-methyl-5-nitropyridine: A pyridine derivative with similar substituents.
Uniqueness
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H8ClNO3 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
1-(2-chloro-5-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO3/c1-5-3-7(6(2)12)9(10)8(4-5)11(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
ZVKXZFTVTIHDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
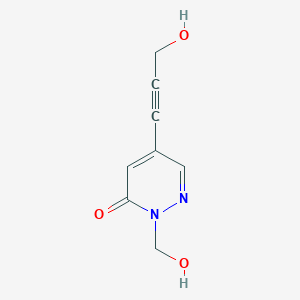
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)
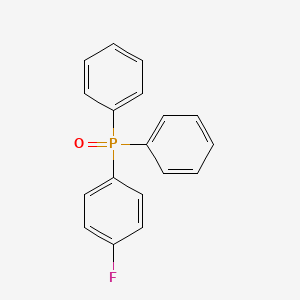

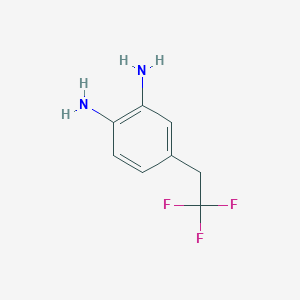


![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)


![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
